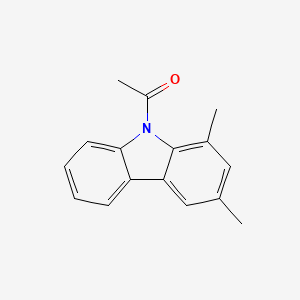
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Preparation Methods
The synthesis of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one typically involves the reaction of 1,3-dimethylcarbazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives, which are valuable in organic electronics and photonics.
Biology: The compound’s derivatives have shown potential in biological assays and as fluorescent probes for imaging applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
1-(1,3-Dimethyl-9H-carbazol-9-yl)ethan-1-one can be compared with other carbazole derivatives such as:
1-(9-ethyl-9H-carbazol-3-yl)ethan-1-one: This compound has similar structural features but differs in its ethyl substitution, which may affect its electronic properties and reactivity.
1-(1-methyl-9H-carbazol-9-yl)ethan-1-one: The presence of a single methyl group instead of two can influence its steric and electronic characteristics, leading to different applications and reactivity profiles.
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-(1,3-dimethylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C16H15NO/c1-10-8-11(2)16-14(9-10)13-6-4-5-7-15(13)17(16)12(3)18/h4-9H,1-3H3 |
InChI Key |
VOQRKTZUEQJCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3N2C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



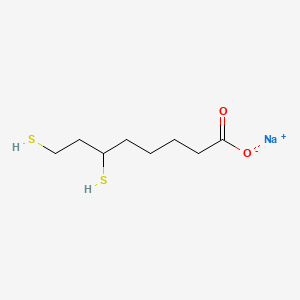

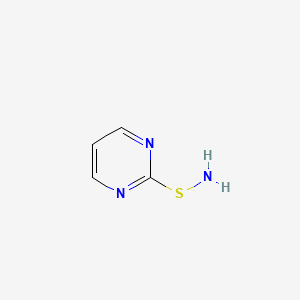
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
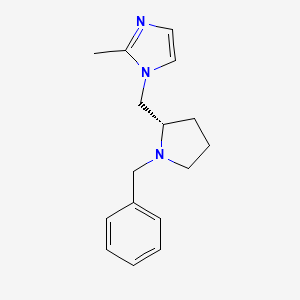
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
![5-[(1E)-2-phenylethenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B14126572.png)
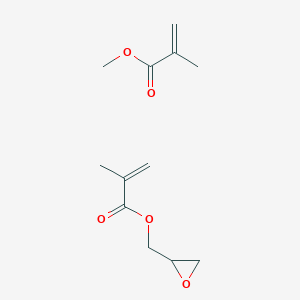

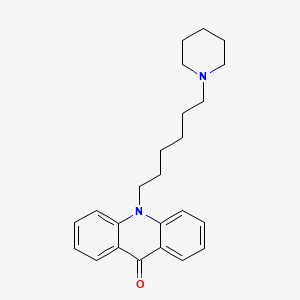
![Disodium;2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate](/img/structure/B14126606.png)
![Propyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14126610.png)
